molecular formula C3Cl4F2O2 B1661005 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane CAS No. 87075-01-2

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane

Cat. No. B1661005
CAS RN: 87075-01-2
M. Wt: 247.8 g/mol
InChI Key: IHFHXHCEXDIKMG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is a chemical compound with the CAS Number: 87075-01-2 . It has a molecular weight of 247.84 . It is a liquid at ambient temperature .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . Its molecular weight is 247.84 .

Scientific Research Applications

Electrical Insulation and Refrigerant Gases

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is part of the perfluorinated cyclic ethers family, noted for its potential as dielectric gases in electrical insulation. Studies show that these gases, including this compound, possess high critical electric field strength, attributable to high electron attachment cross sections. This property makes them suitable for insulation and refrigerant gas applications, being environmentally friendly with high vapor pressures (Hösl et al., 2018).

Synthesis and Halogenation Processes

This compound is also significant in synthetic chemistry. For instance, its derivative, 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane, was synthesized via cyclization of octafluoroacetophenone with 2-chloroethanol. This synthesis process, particularly the formation of the 4,4,5,5-tetrachloro derivative, demonstrates the chemical reactivity and versatility of this compound in creating fluorinated and chlorinated products (Popova, 2009).

Crystal Structure Analysis

Crystal structure analysis is another application area. A study on the main product derived from the interaction of sulfuric acid with trans-2,3-dichloro-1,4-dioxane identified it as the trans–trans meso-stereoisomer of 4,4′, 5,5′-tetrachloro-2,2′-bi-1,3-dioxolane. This analysis aids in understanding the molecular structure and potential applications in material science (Huang et al., 1990).

Polymer Synthesis and Properties

In polymer science, this compound and its derivatives play a crucial role. For example, perfluoro(5-methylene-2,2-dimethyl-1,3-dioxolane) was synthesized for polymerization with tetrafluoroethylene, resulting in copolymers with high thermal stability and unique properties, showcasing the compound's potential in advanced material development (Murotani et al., 2007).

Safety and Hazards

The safety information for 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane includes several hazard statements: H226 (flammable liquid and vapor), H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) . The precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P260 (Do not breathe dust/fume/gas/mist/vapors/spray) .

Mechanism of Action

Mode of Action

It’s known that the compound has a dominant s⋯o chalcogen bond . This bond could potentially influence its interaction with its targets and the resulting changes.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s behavior. For instance, 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is stored at ambient temperature , which might be crucial for maintaining its stability and efficacy.

properties

IUPAC Name

4,4,5,5-tetrachloro-2,2-difluoro-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F2O2/c4-1(5)2(6,7)11-3(8,9)10-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFHXHCEXDIKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(O1)(F)F)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544904
Record name 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87075-01-2
Record name 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 360 mL "Hastelloy" C shaker tube was charged with 113 g (0.5 mole) of tetrachloroethylene carbonate, sealed under nitrogen, cooled in a dry ice acetone mixture, evacuated, flushed with nitrogen, reevacuated and charged with 18 g (0.9 mole) of hydrogen fluoride and 194 g (1.8 mole) of sulfur tetrafluoride. The tube was agitated for 10 hours at 200° C. The tube was next chilled in an ice-water bath and then slowly vented to remove the excess SF4 and HF. The product was dumped from the tube into wet ice and allowed to stand a day. The organic phase was separated from the aqueous phase in a polyethylene separatory funnel, then stirred with a 30% aqueous solution of potassium carbonate to neutralize free acid. The product was dried over potassium carbonate and distilled at a reduced pressure. It boils at 126° C. at atmospheric pressure. The best yield of 4,4,5,5-tetrachloro-2,2,-difluoro-1,3-dioxolane was 73%. Infrared and nuclear magnetic resonance (NMR) spectra support the chemical structure (4) of this dioxolane.
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
194 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane

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